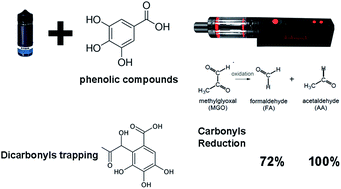Reducing toxic reactive carbonyl species in e-cigarette emissions: testing a harm-reduction strategy based on dicarbonyl trapping
RSC Advances Pub Date: 2020-06-05 DOI: 10.1039/D0RA02138E
Abstract
Reducing the concentration of reactive carbonyl species (RCS) in e-cigarette emissions represents a major goal to control their potentially harmful effects. Here, we adopted a novel strategy of trapping carbonyls present in e-cigarette emissions by adding polyphenols in e-liquid formulations. Our work showed that the addition of gallic acid, hydroxytyrosol and epigallocatechin gallate reduced the levels of carbonyls formed in the aerosols of vaped e-cigarettes, including formaldehyde, methylglyoxal and glyoxal. Liquid chromatography mass spectrometry analysis highlighted the formation of covalent adducts between aromatic rings and dicarbonyls in both e-liquids and vaped samples, suggesting that dicarbonyls were formed in the e-liquids as degradation products of propylene glycol and glycerol before vaping. Short-term cytotoxic analysis on two lung cellular models showed that dicarbonyl-polyphenol adducts are not cytotoxic, even though carbonyl trapping did not improve cell viability. Our work sheds lights on the ability of polyphenols to trap RCS in high carbonyl e-cigarette emissions, suggesting their potential value in commercial e-liquid formulations.


Recommended Literature
- [1] The enantiomers of syn-2,3-difluoro-4-aminobutyric acid elicit opposite responses at the GABAC receptor†
- [2] Green sensors for voltammetric determination of lindane in water samples using bare and nylon 6,6 modified pencil electrodes
- [3] Towards continuous processes for the synthesis of precursors of amorphous Si/B/N/C ceramics†‡
- [4] Molecular effects of encapsulation of glucose oxidase dimer by graphene†
- [5] Note on a counterfeit gold coin
- [6] Sultone opening with [18F]fluoride: an efficient 18F-labelling strategy for PET imaging†
- [7] Front cover
- [8] Ruthenium and osmium carbonyl clusters incorporating stannylene and stannyl ligands†
- [9] Functionalized graphene sheet filled silicone foam nanocomposites
- [10] Introductory lecture: origins and applications of efficient visible photoluminescence from silicon-based nanostructures










